molecular formula C11H14OSi B1354808 4-((Trimethylsilyl)ethynyl)phenol CAS No. 88075-18-7

4-((Trimethylsilyl)ethynyl)phenol

Cat. No. B1354808
CAS RN: 88075-18-7
M. Wt: 190.31 g/mol
InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)phenol (4-TEP) is an organosilicon compound with potential applications in organic synthesis, medicinal chemistry, and materials science. It is a member of the trimethylsilyl (TMS) ether family, which consists of compounds that have a TMS group attached to an oxygen atom in an ether linkage. 4-TEP is a colorless liquid with a boiling point of 104°C and a melting point of -50°C. It is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Catalytic Applications

Trimethylsilyl trifluoromethanesulfonate, closely related to 4-((Trimethylsilyl)ethynyl)phenol, is an excellent catalyst for acylation reactions, as seen in the acylation of alcohols and phenols (Procopiou et al., 1998). This indicates the potential use of similar compounds in synthetic chemistry for efficient and clean reactions.

Synthesis of Ortho-Ethynylated Products

4-((Trimethylsilyl)ethynyl)phenol can be implicated in the synthesis of ortho-ethynylated products. A study by Kobayashi et al. (2002) demonstrated the ethynylation of phenols at the ortho position with silylated chloroethyne, catalyzed by GaCl3, which suggests that similar compounds could be utilized in similar synthetic processes (Kobayashi et al., 2002).

Analytical Chemistry Applications

In analytical chemistry, phenols, including compounds like 4-((Trimethylsilyl)ethynyl)phenol, are analyzed by forming their trimethylsilyl ethers. This process is useful in the determination of phenols in various samples, such as in aqueous effluents, as described by Cooper and Wheatstone (1973) (Cooper & Wheatstone, 1973).

Trimethylsilylation in Organic Synthesis

The trimethylsilyl group is frequently used in organic synthesis, including in the preparation of alcohols and phenols. Shirini and Mollarazi (2007) demonstrated the use of ZrCl4 as a catalyst for the conversion of alcohols and phenols to their corresponding trimethylsilyl ethers, indicating the relevance of similar processes in the synthesis and modification of compounds like 4-((Trimethylsilyl)ethynyl)phenol (Shirini & Mollarazi, 2007).

Liquid Crystal Synthesis

4-((Trimethylsilyl)ethynyl)phenol derivatives can be involved in the synthesis of liquid crystals. Srinivasa and Hariprasad (2014) synthesized new rod-shaped substituted benzoates with the 4-(2-trimethylsilyl)ethynyl group, which were evaluated for liquid crystal properties (Srinivasa & Hariprasad, 2014).

Photochemical and Catalytic Rearrangements

The compound is also used in studies of photochemical and acid-catalyzed rearrangements, as seen in the work by Schultz and Antoulinakis (1996), who described the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent photochemical and acid-catalyzed rearrangements (Schultz & Antoulinakis, 1996).

properties

IUPAC Name

4-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHQMFWLBOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444327
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Trimethylsilyl)ethynyl)phenol

CAS RN

88075-18-7
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-TMSE-phenol was prepared in a similar manner as 3-TMSE-phenol, using 4-iodophenol (5.0 g) instead of 3-iodophenol. This gave 3.5 g (82% yield) of a brown oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.80 (s, 1H, Ar—OH), 7.34 (d, 2H, J=8.4 Hz, Ar—H), 6.85 (d, 2H, J=8.4 Hz, Ar—H), 0.21 (s, 9H, TMS). 13C NMR (CDCl3, 75 MHz, ppm): 156.1, 133.9, 115.6, 115.5, 105.3, 92.7, 0.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Huber, L Niehues, C Cativiela, MG Finn, DD Díaz - Molbank, 2013 - mdpi.com
Molbank | Free Full-Text | 6,6'-(1E,1'E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethynyl)phenol) Next Article in Journal 4'-Bromophenyl Triptycene-2,5-diol Previous Article in Journal 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile …
Number of citations: 7 www.mdpi.com
M Ueda, T Ueno, Y Suyama, I Ryu - Chemical Communications, 2016 - pubs.rsc.org
Treatment of alkynes with o-methoxycarbonylphenylboronic acid in the presence of a cobalt catalyst resulted in the corresponding 2,3-disubstituted indenones in good yields. Excellent …
Number of citations: 31 pubs.rsc.org
K Biernacki, O Ciupak, M Daśko, J Rachon… - Journal of medicinal …, 2022 - ACS Publications
We present here the advances achieved in the development of new sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent steroid sulfatase (STS) inhibitors for the …
Number of citations: 7 pubs.acs.org
Q Zhou, TM Swager - The Journal of Organic Chemistry, 1995 - ACS Publications
This paper presents the synthesis of,,', N'-tetraethyl-1, 4-phenylenediamines bridged by ethynylphenyl-ethynyl and diethynyl linkages. These compounds are of interest to determine if …
Number of citations: 19 pubs.acs.org
M Moiola, A Bova, S Crespi, MG Memeo… - …, 2019 - Wiley Online Library
Anthracenenitrile oxide undergoes 1,3‐dipolar cycloaddition reaction with propargyl bromide affording the expected isoxazole as single regioisomer, suitably synthetically elaborated …
M Ueda, T Ueno, Y Suyama, I Ryu - Tetrahedron Letters, 2017 - Elsevier
Abstract Treatment of alkynes with ortho-formyl and acetyl phenylboronic acids in the presence of a cobalt catalyst resulted in the formation of 2,3-disubstituted indenols in good yields. …
Number of citations: 9 www.sciencedirect.com
M Daśko, A Dołęga, M Siedzielnik, K Biernacki… - Molecules, 2021 - mdpi.com
Herein, we present the synthesis and crystal structures determination of five 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives containing halogen atoms, 6a–e, which may be used as …
Number of citations: 3 www.mdpi.com
M Daśko, S Demkowicz, J Rachon… - Journal of Asian …, 2020 - Taylor & Francis
A series of fluorinated analogs based on the frameworks of 4-(1-phenyl-1H-[1,2,3]triazol-4-yl)-phenyl sulfamates have been synthesized as steroid sulfatase (STS) inhibitors. The design …
Number of citations: 4 www.tandfonline.com
S Ladouceur, AM Soliman, E Zysman-Colman - Synthesis, 2011 - thieme-connect.com
1N-Alkyl-4-aryl-1, 2, 3-triazoles have been prepared through a multicomponent one-pot protocol from the corresponding (arylethynyl) trimethylsilanes and alkyl bromides. In situ alkyl …
Number of citations: 34 www.thieme-connect.com
S Demkowicz, K Filipiak, M Maslyk, J Ciepielski… - RSC …, 2013 - pubs.rsc.org
A click chemistry approach was used to synthesize a series of 1,4-diaryl-substituted 1,2,3-triazoles designed to behave as estrogen receptor (ER) ligands. We studied their affinities for …
Number of citations: 3 pubs.rsc.org

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